molecular formula C22H25F3N6O2 B12638526 C22H25F3N6O2

C22H25F3N6O2

Katalognummer: B12638526
Molekulargewicht: 462.5 g/mol
InChI-Schlüssel: LXXOKYODORJWAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the molecular formula C22H25F3N6O2 is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is often used in screening libraries for drug discovery and other research applications.

Vorbereitungsmethoden

The synthesis of C22H25F3N6O2 involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic routes often include reactions such as nucleophilic substitution, condensation, and cyclization under controlled conditions. Industrial production methods focus on optimizing yield and purity while minimizing environmental impact. For instance, the use of mild reaction conditions and readily available raw materials are preferred to ensure the process is cost-effective and scalable .

Analyse Chemischer Reaktionen

C22H25F3N6O2: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Condensation: This reaction involves the combination of two molecules with the loss of a small molecule, such as water. Common conditions include acidic or basic catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

C22H25F3N6O2: has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of C22H25F3N6O2 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

C22H25F3N6O2: can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

    C22H28N2O: Known for its use in pain management and anesthesia.

    C15H12N2O2: Commonly used as an anticonvulsant drug.

    C8H9NO2: Widely used as an analgesic and antipyretic.

Eigenschaften

Molekularformel

C22H25F3N6O2

Molekulargewicht

462.5 g/mol

IUPAC-Name

N-(1-butylpyrazol-4-yl)-5-(2-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C22H25F3N6O2/c1-3-4-9-30-13-14(11-26-30)28-21(32)16-12-27-31-19(22(23,24)25)10-17(29-20(16)31)15-7-5-6-8-18(15)33-2/h5-8,11-13,17,19,29H,3-4,9-10H2,1-2H3,(H,28,32)

InChI-Schlüssel

LXXOKYODORJWAM-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1C=C(C=N1)NC(=O)C2=C3NC(CC(N3N=C2)C(F)(F)F)C4=CC=CC=C4OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.